2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine
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Overview
Description
2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.176. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
2-(2,5-Dihydro-1H-pyrrol-1-yl)ethan-1-amine, a compound with a pyrrolidine structure, plays a significant role in the synthesis and study of various chemical compounds. For instance, studies on the synthesis, reactivity, and optical properties of diketopyrrolopyrroles (2,5‐dihydropyrrolo[4,3‐c]pyrrolo‐1,4‐diones) highlight the importance of pyrrolidine derivatives in developing high-quality dyes, pigments, and materials for electronic devices (Grzybowski & Gryko, 2015). These compounds are pivotal in advancing fluorescence imaging, solar cells, and field-effect transistors due to their unique optical and electronic properties.
Bioactive Compounds Development
The pyrrolidine ring, a core structural element in this compound, is extensively utilized in medicinal chemistry to design novel biologically active compounds. Pyrrolidine derivatives are known for their versatility in drug development, offering significant contributions to stereochemistry and enabling efficient exploration of pharmacophore space due to their sp^3-hybridization. This characteristic enhances the three-dimensional coverage of molecules, facilitating the development of compounds with target selectivity for treating various diseases (Li Petri et al., 2021).
Anion Binding and Sensing
N-Confused calix[4]pyrroles (NCCPs), derivatives related to the pyrrolidine structure, demonstrate unique anion-binding properties differing from regular calix[4]pyrroles. These compounds, identified for their easy synthesis and distinct anion-binding modes, are of great interest for developing anion sensors and materials capable of selective ion recognition. NCCPs engage with anions through a combination of NH hydrogen bonds and CH–anion contacts, offering novel avenues for sensor applications (Anzenbacher, Nishiyabu, & Palacios, 2006).
Environmental and Health Implications
Research into the environmental persistence and potential health effects of compounds like this compound and its analogs is crucial. Studies on the bioaccumulation and endocrine-disrupting activities of related compounds underscore the importance of understanding the environmental and biological impacts of chemical substances. Such knowledge aids in assessing risks and developing safer chemicals for various applications (Burgos-Aceves et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit a broad range of biological activities .
Mode of Action
It may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n -acyliminium cation aromatic cyclizations .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrrole derivative.
Cellular Effects
Other pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Other pyrrole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Subcellular Localization
Other pyrrole derivatives may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-3-6-8-4-1-2-5-8/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMDRQWOPUUQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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